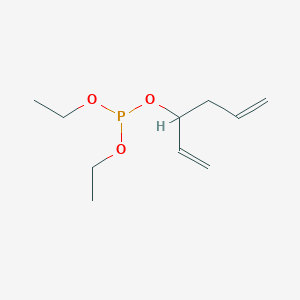
Diethyl hexa-1,5-dien-3-yl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl hexa-1,5-dien-3-yl phosphite is an organophosphorus compound with the chemical formula C10H19O3P. This compound contains a total of 33 atoms, including 19 hydrogen atoms, 10 carbon atoms, 3 oxygen atoms, and 1 phosphorus atom
Preparation Methods
The synthesis of diethyl hexa-1,5-dien-3-yl phosphite typically involves the reaction of phosphorus trichloride with ethanol under controlled conditions. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] This reaction can be carried out in the presence of a base to yield the desired phosphite compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl hexa-1,5-dien-3-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphite to phosphine derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphonates, phosphines, and substituted phosphites .
Scientific Research Applications
Diethyl hexa-1,5-dien-3-yl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl hexa-1,5-dien-3-yl phosphite involves its interaction with molecular targets through its phosphorus atom. The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile. This allows it to form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects .
Comparison with Similar Compounds
Diethyl hexa-1,5-dien-3-yl phosphite can be compared with other similar compounds such as diethyl phosphite and triethyl phosphite. While all these compounds contain phosphorus, this compound is unique due to its hexa-1,5-dien-3-yl group, which imparts distinct chemical properties and reactivity. Similar compounds include:
Diethyl phosphite: (C2H5O)2P(O)H
Triethyl phosphite: (C2H5O)3P
These compounds differ in their structure and reactivity, with this compound offering unique advantages in specific applications .
Properties
CAS No. |
61080-98-6 |
|---|---|
Molecular Formula |
C10H19O3P |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
diethyl hexa-1,5-dien-3-yl phosphite |
InChI |
InChI=1S/C10H19O3P/c1-5-9-10(6-2)13-14(11-7-3)12-8-4/h5-6,10H,1-2,7-9H2,3-4H3 |
InChI Key |
LJVCJWXZKXIYQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OC(CC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















